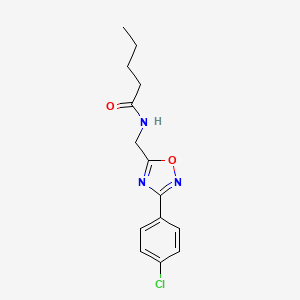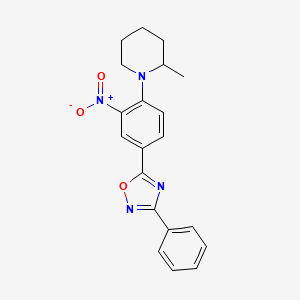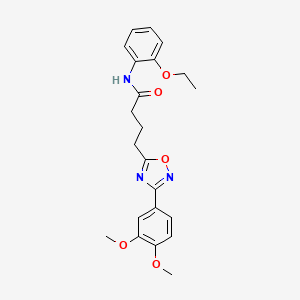
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological activities. FPOP has been reported to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the formation of a reactive intermediate that can react with nucleophiles such as amino acid residues in proteins. The resulting covalent modification can alter the structure and function of the protein, providing insights into its biological activity. The reaction of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with proteins is thought to occur through a radical-mediated mechanism, which has been characterized through various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential as a photoaffinity label and a crosslinking agent. These applications rely on the ability of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide to form covalent bonds with target molecules, providing a means to study their interactions and functions.
实验室实验的优点和局限性
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is a relatively small molecule that can penetrate cellular membranes, allowing it to interact with intracellular proteins. It is also highly selective for certain amino acid residues, providing a means to target specific regions of a protein. However, N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide also has limitations, including its potential toxicity and reactivity with non-target molecules. Careful experimental design and optimization are necessary to minimize these effects.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another direction is the investigation of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide's potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, as well as its potential applications in various scientific fields.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been described in several research articles. One common method involves the reaction of 2-fluorobenzylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-bromoacetophenone to yield N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential applications in various scientific fields. One area of interest is its use as a fluorescent probe for protein labeling and detection. N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can react with solvent-exposed amino acid residues in proteins, resulting in a covalent modification that can be detected through fluorescence spectroscopy. This technique has been used to study protein-protein interactions, protein folding, and protein dynamics.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-13-8-4-5-9-14(13)19-15(22)10-11-16-20-17(21-23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNUFOVHZEJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)





![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)




![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)